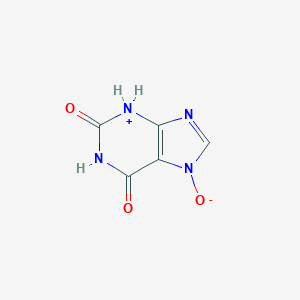

7-羟基黄嘌呤

描述

7-Hydroxyxanthine is a derivative of xanthine, which is a type of organic compound known as a purine base found in most body tissues and fluids . It’s an intermediate in the degradation of adenosine monophosphate to uric acid .

Synthesis Analysis

The synthesis of 7-Hydroxyxanthine involves an improved procedure that has enabled the synthesis of 7-hydroxy-1-methylxanthine and several 8-alkyl derivatives . The reactivity of 7-hydroxyxanthine and 7-hydroxy-1-methyl-xanthine towards acetic anhydride has been compared with that of 3-hydroxyxanthine .Molecular Structure Analysis

The molecular formula of 7-Hydroxyxanthine is C5H4N4O3 . Its average mass is 168.110 Da and its monoisotopic mass is 168.028336 Da .Chemical Reactions Analysis

The reactivity of 7-hydroxyxanthine and 7-hydroxy-1-methyl-xanthine towards acetic anhydride has been compared with that of 3-hydroxyxanthine . The 8-alkyl derivatives, which have the same electronic and tautomeric properties as the 8-unsubstituted compounds, were more soluble in organic solvents .科学研究应用

致癌特性

- 7-羟基黄嘌呤已与其他N-羟基黄嘌呤进行比较,以评估其致癌潜力。它显示出显著的致癌性,特别是在诱导肝肿瘤方面,突显了它在癌症研究中的相关性 (Teller et al., 1978)。

合成和化学特性

- 已开发了改进的7-羟基黄嘌呤合成方法,使得合成类似物如7-羟基-1-甲基黄嘌呤成为可能。这些进展对于探索其化学特性和潜在应用至关重要 (Zvilichovsky & Feingers, 1976)。

对眼睛健康的影响

- 研究已探讨了衍生物7-甲基黄嘌呤对近视等状况的影响。例如,发现该衍生物不会抑制鸡的剥夺性近视,为了解其在治疗某些眼部疾病方面的局限性提供了见解 (Liu et al., 2019)。

对胸苷磷酸化酶的抑制作用

- 与7-羟基黄嘌呤相关的7-去氧黄嘌呤已被确认为胸苷磷酸化酶的抑制剂,这在血管生成和癌症治疗研究中具有重要意义 (Balzarini等,1998)。

生化变化

- 已检查了兔眼巩膜在接受7-甲基黄嘌呤处理后的生化和超微结构变化,有助于了解该药物对胶原蛋白浓度和巩膜结构的影响,这对眼部健康研究具有相关性 (Trier et al., 1999)。

腺苷受体拮抗作用

- 已研究了7-甲基黄嘌呤作为腺苷受体拮抗剂的作用,特别是其对婴儿猕猴的调节反应的影响。这项研究有助于了解它如何用于改变由散光产生的屈光变化 (Hung et al., 2018)。

致突变性和基因毒性潜力

- 对7-甲基黄嘌呤的基因毒性和致突变潜力的调查提供了关键数据,特别是在其作为治疗近视潜在药物使用时的安全性概况 (Singh et al., 2023)。

治疗近视

- 临床试验表明,7-甲基黄嘌呤可以防止儿童近视的进展,在眼科学中提供了潜在的治疗应用 (Trier, 2015)。

未来方向

While the specific future directions for 7-Hydroxyxanthine are not mentioned in the search results, it’s worth noting that xanthine and its derivatives have attracted much synthetic interest due to their numerous pharmacological activities . They play a fundamental role in the field of medicinal chemistry and are a principal moiety for leads in the field of drug discovery and development .

属性

IUPAC Name |

7-oxido-3H-purin-3-ium-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N4O3/c10-4-2-3(6-1-9(2)12)7-5(11)8-4/h1H,(H2,7,8,10,11)/q-1/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INDAQGIDBUPVSF-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1[O-])C(=O)NC(=O)[NH2+]2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Hydroxyxanthine | |

CAS RN |

16870-90-9 | |

| Record name | Xanthine 7-N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016870909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

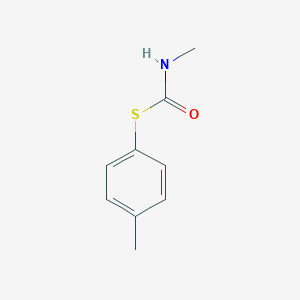

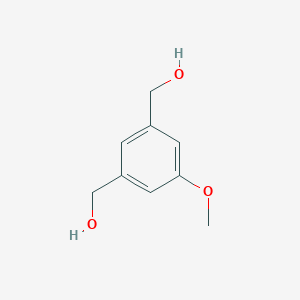

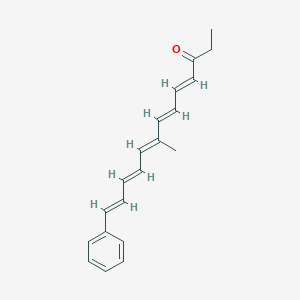

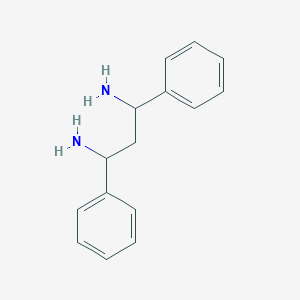

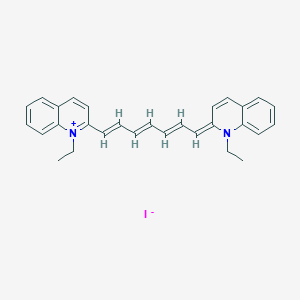

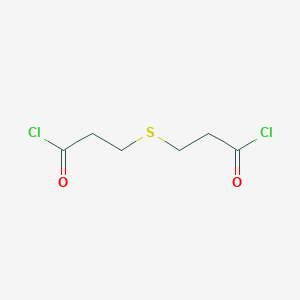

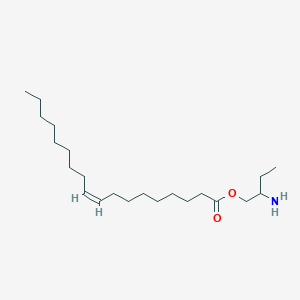

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester](/img/structure/B96791.png)

![2-[Acetyl(carboxymethyl)amino]benzoic acid](/img/structure/B96796.png)

![[(Z)-[(E)-4-(2-Bromophenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B96800.png)

![[3,3']Bipyridinyl-5-ol](/img/structure/B96802.png)